![molecular formula C14H8F6S B3058565 Bis[4-(trifluoromethyl)phenyl] sulfide CAS No. 90141-51-8](/img/structure/B3058565.png)
Bis[4-(trifluoromethyl)phenyl] sulfide
Overview
Description
Bis[4-(trifluoromethyl)phenyl] sulfide , also known as trifluoromethylthiobenzene , is a chemical compound with the molecular formula C7H5F3S and a molar mass of 178.17 g/mol . It is a colorless to almost colorless liquid with a characteristic stench . Here are some key details:
Molecular Structure Analysis
F | S / \ F-C-C-F \ / C
Physical And Chemical Properties Analysis
Scientific Research Applications
Chelation Efficiency in Lanthanide Separation
A study by Pu et al. (2020) highlighted the chelation capabilities of Bis[o-(trifluoromethyl)phenyl]dithiophosphinate, a sulfur-donating ligand, demonstrating its effectiveness in separating trivalent lanthanides from actinides. This separation is crucial in nuclear waste management and recycling of rare earth elements. The study found that the ligand's chelation efficiency is significantly influenced by the placement and number of -CF3 groups, which aids in desolvation and enhances interaction with lanthanides (Pu et al., 2020).
Applications in Organic Synthesis and Material Science
Patra et al. (2005) discussed the use of Bis[4-(trimethylsilyl)phenyl]diselenide and its disulfide counterpart as odorless alternatives for commonly used diphenyl diselenide and diphenyl disulfide in various syntheses. These compounds facilitate the production of less odorous selenium(II) and selenium(IV) derivatives, improving the work environment in labs and potentially broadening the application of selenium and sulfur derivatives in organic synthesis (Patra et al., 2005).
Heavy Metal Sorption
Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres have been developed for efficient removal of heavy metals from aqueous solutions. This application is particularly relevant in environmental cleanup and water treatment technologies. The copolymer microspheres demonstrated high efficiency in sorbing Cu(II), Zn(II), Cd(II), and Pb(II) ions, showcasing the potential for these materials in addressing water pollution and heavy metal contamination (Podkościelna, 2013).
OLED Technology
Su and Zheng (2019) reported the synthesis of red iridium(III) complexes with Bis[4-(trifluoromethyl)phenyl] sulfide derivatives, which were rapidly synthesized and applied in organic light-emitting diodes (OLEDs). These compounds contribute to the advancement of display and lighting technologies by offering materials with high phosphorescence quantum yields and improved device performances (Su & Zheng, 2019).
Chemoselective Oxidation Catalysts
Russo and Lattanzi (2009) explored the use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a highly effective catalyst for the oxidation of sulfides to sulfoxides. This work is significant for the field of synthetic chemistry, providing a mild, efficient method for selectively oxidizing sulfides, a valuable transformation in various chemical syntheses (Russo & Lattanzi, 2009).
properties
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSDGUQZODCKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509575 | |
Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90141-51-8 | |
Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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